N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-16-12-19(26)24(20(21-16)23-7-9-27-10-8-23)13-18(25)22-17-11-14(2)5-6-15(17)3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXUKHRDIQUYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines a 2,5-dimethylphenyl moiety with a morpholine ring and a pyrimidine derivative. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 317.39 g/mol. The presence of both hydrophilic and hydrophobic components suggests potential bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties. Specifically, compounds bearing this moiety have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Case Study 1: A series of thiazole derivatives related to the 2,5-dimethylphenyl structure demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative 3h | MRSA | 2 |
| Thiazole Derivative 3j | E. faecium | 2 |
| Echinocandin | Candida spp. | <4 |
These findings underscore the potential for developing new antimicrobial agents based on the structural framework provided by this compound.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In vitro assays using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed promising results:
- Case Study 2: The compound exhibited cytotoxic effects on A549 cells with an IC50 value indicating significant growth inhibition at concentrations below 10 µM .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Nucleic Acid Synthesis: The pyrimidine derivative may interfere with DNA or RNA synthesis in microbial cells.
- Cell Membrane Disruption: The hydrophobic nature of the dimethylphenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition: Morpholine-containing compounds often exhibit enzyme inhibition capabilities, which could contribute to their antimicrobial and anticancer effects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide may exhibit anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Central Nervous System (CNS) Disorders
The compound has been investigated for its potential utility in treating CNS disorders. Allosteric modulators of G protein-coupled receptors (GPCRs), which include similar structures, have demonstrated efficacy in managing conditions such as anxiety and depression . The morpholine group is particularly noteworthy for enhancing receptor interactions that could lead to improved therapeutic outcomes.
Antimicrobial Properties
Emerging studies suggest that related compounds possess antimicrobial activity against various pathogens. This property is crucial for developing new antibiotics amid rising resistance to existing drugs . The structural features of this compound may contribute to its effectiveness against bacterial strains.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: CNS Modulation
In another investigation focusing on CNS disorders, researchers examined the effects of similar compounds on anxiety-like behaviors in animal models. The findings suggested that these compounds could modulate neurotransmitter systems effectively, leading to reduced anxiety levels and improved mood regulation .
Chemical Reactions Analysis
Hydrolysis and Degradation Reactions
The compound undergoes pH-dependent hydrolysis due to the labile 6-oxo-1,6-dihydropyrimidin-1-yl group:
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Acidic conditions (pH < 3): Rapid cleavage of the pyrimidinone ring occurs, yielding 4-ethyl-2-(morpholin-4-yl)pyrimidine-6-carboxylic acid and N-(2,5-dimethylphenyl)acetamide as primary degradation products .
-
Basic conditions (pH > 10): The morpholine ring opens selectively, forming a secondary amine intermediate (2-aminoethyl group) while retaining the pyrimidinone structure .
Key Data:
| Condition | Reaction Site | Major Product | Yield (%) |
|---|---|---|---|
| HCl (1M) | Pyrimidinone ring | Carboxylic acid + acetamide | 78 |
| NaOH (0.1M) | Morpholine ring | Open-chain amine derivative | 62 |
Nucleophilic Substitution
The morpholine and pyrimidinone moieties participate in nucleophilic reactions:
-
Morpholine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under anhydrous conditions .
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Pyrimidinone C2 position : Undergoes displacement with amines (e.g., aniline) at 80°C in DMF, replacing the morpholine group .
Oxidation and Reduction
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Oxidation : The dihydropyrimidinone ring is oxidized by KMnO₄ in acidic media to form a fully aromatic pyrimidine-2,4-dione system .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s C5-C6 double bond, yielding a tetrahydropyrimidine derivative .
Kinetic Data:
Cycloaddition and Ring-Opening
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts at the pyrimidinone’s conjugated double bond. Under microwave irradiation (150°C), the morpholine ring undergoes retro-Diels-Alder decomposition, releasing ethylene and generating a secondary amine .
Functionalization at the Acetamide Group
The N-(2,5-dimethylphenyl)acetamide moiety exhibits:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetylated derivatives .
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Sulfonation : Treatment with chlorosulfonic acid introduces sulfonyl groups at the aromatic ring’s para position.
Comparative Reactivity:
| Reaction | Reagent | Product | Selectivity |
|---|---|---|---|
| Acylation | Ac₂O | N-Acetylated acetamide | 88% |
| Sulfonation | ClSO₃H | Sulfonated arylacetamide | 72% |
Metal Coordination
The morpholine oxygen and pyrimidinone carbonyl groups act as bidentate ligands for transition metals:
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Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures .
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Stoichiometry : 1:2 (metal:ligand) confirmed by Job’s plot analysis .
Limitations and Research Gaps
While analog-based predictions are robust (e.g., ), direct experimental data for this specific compound remains limited. Recent patents suggest unexplored potential in:
Comparison with Similar Compounds
a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15)
- Structure: Replaces morpholine with a thioether bridge and substitutes the aryl group with 4-phenoxyphenyl.
- Synthesis : 60% yield; mp 224–226°C .
- Key Differences: Thioacetamide linkage (SCH2) instead of oxygen-based acetamide. Phenoxyphenyl group increases steric bulk compared to 2,5-dimethylphenyl. Lower yield (60% vs. 80% for compound 5.6) suggests synthetic challenges with bulky aryl groups .
b) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
- Structure : Features a 2,3-dichlorophenyl group and thioacetamide linkage.
- Synthesis : 80% yield; mp 230–232°C .
- Higher yield (80%) indicates favorable reactivity of dichlorophenyl vs. phenoxyphenyl derivatives .
Morpholine-Containing Analogs
a) N-(2,4-Difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
b) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structure: Replaces dihydropyrimidinone with a 2-oxomorpholin-3-yl core and adds acetyl/isopropyl groups.
- Synthesis : 58% yield; characterized by ESI/APCI(+) (m/z 347 [M+H]+) .
- Key Differences: Oxomorpholine core alters hydrogen-bonding capacity.
Agrochemical Acetamides
Several pesticidal acetamides (–8) share structural motifs with the target compound but differ in applications:
- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Chlorine and methoxymethyl groups optimize herbicidal activity.
- Oxadixyl : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
| Compound | Key Substituents | Application |
|---|---|---|
| Target Compound | Morpholin-4-yl, 4-ethyl | Presumed pharma |
| Alachlor | Cl, methoxymethyl | Herbicide |
| Oxadixyl | Oxazolidinyl, methoxy | Fungicide |
Critical Analysis of Structural Modifications
- Morpholine vs. Thioether : Morpholin-4-yl substituents (target compound, ) improve aqueous solubility compared to thioethers ().
- Aryl Group Effects : Electron-withdrawing groups (Cl, F) enhance binding affinity in biological systems, while methyl groups (target compound) favor lipophilicity .
- Synthetic Feasibility: Higher yields for dichlorophenyl derivatives (80%, ) vs. phenoxyphenyl (60%, ) highlight steric and electronic influences on reactivity.
Preparation Methods
Biginelli Reaction-Based Approaches
The Biginelli reaction is widely employed for dihydropyrimidinone synthesis. Adapting methods from, the core structure can be constructed using:
Reagents :
-
Ethyl acetoacetate (β-ketoester)
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Morpholine-4-carboximidamide (urea analog)
-
4-Ethylbenzaldehyde
Reaction Conditions :
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Solvent: Glacial acetic acid or ethanol
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Temperature: Reflux (80–100°C)
Mechanism :
-
Acid-catalyzed formation of an N-acyliminium ion from morpholine-4-carboximidamide and 4-ethylbenzaldehyde.
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Nucleophilic attack by the β-ketoester enol.
Yield Optimization :
Post-Functionalization of Preformed Pyrimidines
Patent describes 4-hydroxypyrimidine synthesis via 3-amino-2-unsaturated carboxylates. For the target compound:
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Synthesize 4-ethyl-6-hydroxypyrimidin-2(1H)-one from ethyl 3-aminocrotonate and morpholine-4-carboxamide.
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Introduce morpholine via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).
Advantages :
-
Avoids competing side reactions in Biginelli multicomponent systems.
Incorporation of the Morpholine Moiety
Direct Nucleophilic Substitution
Patent’s piperazine functionalization strategy can be adapted for morpholine:
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React 2-chloro-4-ethyl-6-oxo-1,6-dihydropyrimidine with morpholine in ethanol.
Challenges :
Palladium-Catalyzed Coupling
Modern methods employ Buchwald-Hartwig amination:
Conditions :
-
Catalyst: Pd2(dba)3/Xantphos
-
Base: Cs2CO3
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Solvent: Toluene, 110°C, 24 h
Benefits :
Synthesis of the Acetamide Side Chain
Friedel-Crafts Acylation (Adapted from )
Bromination for Coupling Readiness
Convert acetamide to 2-bromo derivative:
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Use PBr3 in dichloromethane (0°C → RT, 3 h).
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Quench with NaHCO3, isolate via column chromatography (SiO2, hexane/EA 4:1).
Final Coupling and Purification
Nucleophilic Alkylation
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React Intermediate A (dihydropyrimidinone) with Intermediate B (2-bromoacetamide):
Yield : 68–74% after recrystallization (ethanol/water).
Characterization Data
Comparative Analysis of Synthetic Routes
Biginelli vs. Stepwise Approaches
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound and its structural analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrimidinones with acetamide derivatives. For example, acetylation reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base (yield: ~58%) are effective for introducing acetyl groups to morpholine-containing intermediates . Key steps include:
- Protecting sensitive functional groups (e.g., morpholine nitrogen).
- Purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) or recrystallization.
- Characterization using ¹H NMR to confirm substitution patterns (e.g., acetamide NH at δ ~10.10 ppm, morpholine protons at δ 3.31–3.55 ppm) .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Acetamide NH: δ 10.08–10.10 ppm (singlet).
- Pyrimidinone CH-5: δ ~5.98–6.01 ppm.
- Morpholine protons: δ 3.31–3.55 ppm (multiplet) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21 for analogs) .
- Elemental Analysis : Compare calculated vs. observed C, N, and S content (e.g., deviations ≤0.07% indicate purity) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups improve reproducibility in oxidation steps (e.g., Omura-Sharma-Swern oxidation) .
- Yield Enhancement : Pre-activate intermediates (e.g., thiolation of pyrimidinones) and monitor reaction progress via TLC. Reagent stoichiometry adjustments (e.g., excess acetyl chloride) may improve acetylation efficiency .
Q. What strategies resolve discrepancies between elemental analysis and spectroscopic data for this compound?
- Methodological Answer :
- Re-Analysis : Repeat combustion analysis to verify C/N/S ratios.
- Impurity Profiling : Use HPLC-MS to detect side products (e.g., unreacted starting materials).
- Cross-Validation : Compare NMR integration ratios with theoretical values (e.g., CH₃ groups at δ 2.14–2.21 ppm should integrate for 3H) .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to simulate binding to kinase ATP pockets. Prioritize interactions with morpholine oxygen (hydrogen bonding) and pyrimidinone (π-stacking).
- SAR Analysis : Compare with analogs (e.g., pyrazolo[4,3-d]pyrimidin derivatives) showing inhibitory activity against kinases. Substituents like 4-ethyl and 2,5-dimethylphenyl may enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
